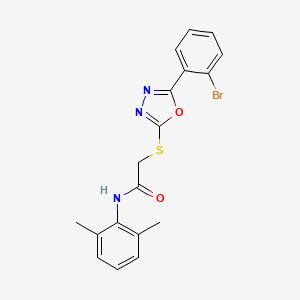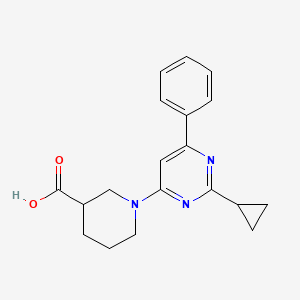
2-Oxo-1,2-dihydropyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,2-dihydropyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxo-1,2-dihydropyrimidine-4-carboxamide can be synthesized via the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. This reaction is typically catalyzed by acids such as para-toluene sulfonic acid or by using heterogeneous catalysts like Montmorillonite-KSF . The reaction conditions often involve solvent-free environments or the use of ethanol as a solvent, with reaction times varying from a few minutes to several hours depending on the specific conditions and catalysts used .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective approaches. One such method includes the use of green chemistry principles, where recyclable and environmentally friendly catalysts are employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydropyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace hydrogen atoms on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
2-Oxo-1,2-dihydropyrimidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Medicine: This compound has shown potential as an antiproliferative agent against various cancer cell lines, making it a candidate for anticancer drug development
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-dihydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms. The compound binds to enzymes involved in nucleotide synthesis, thereby disrupting the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydroquinoline-4-carboxylate: Similar in structure but differs in the nitrogen positioning and biological activity.
6-Oxopyrimidin-1-yl Benzamide Derivatives: These compounds share a similar pyrimidine core but have different substituents that confer unique biological properties.
Uniqueness
2-Oxo-1,2-dihydropyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential as an antiproliferative agent make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C5H5N3O2 |
|---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
2-oxo-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C5H5N3O2/c6-4(9)3-1-2-7-5(10)8-3/h1-2H,(H2,6,9)(H,7,8,10) |
InChI Key |
JLKAFNGJSTYIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine](/img/structure/B11779233.png)

![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one](/img/structure/B11779244.png)

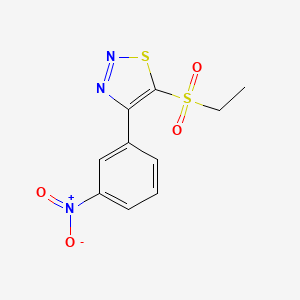
![Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11779252.png)
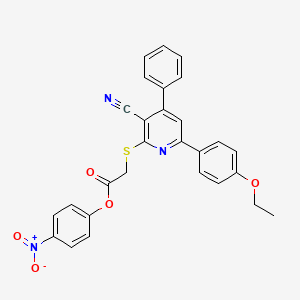

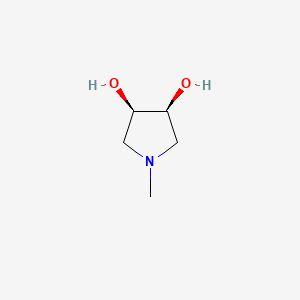
![Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate](/img/structure/B11779269.png)
